molecular formula C22H19N5O4S B2388327 2-((1-benzyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 1235006-47-9

2-((1-benzyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

Cat. No.: B2388327
CAS No.: 1235006-47-9
M. Wt: 449.49
InChI Key: GCLQZKVPOBJCSV-UHFFFAOYSA-N
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Description

2-((1-benzyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-benzyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of benzylamine with a suitable aldehyde and an ammonium salt under acidic conditions.

    Thioether Formation: The thioether linkage is formed by reacting the imidazole derivative with a thiol compound under basic conditions.

    Acetamide Formation: The final step involves the reaction of the thioether with 5-methylisoxazole-3-carboxylic acid chloride in the presence of a base to form the acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst.

    Reduction: The imidazole ring can undergo hydrogenation to form a saturated imidazoline ring.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, aryl halides, strong bases like sodium hydride.

Major Products

    Aminated Derivatives: From the reduction of the nitro group.

    Saturated Imidazoline: From the hydrogenation of the imidazole ring.

    Substituted Benzyl Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

This compound can be used as a building block in organic synthesis, particularly in the construction of more complex molecules with potential biological activity.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions and receptor binding due to its unique structural features.

Medicine

Potential medicinal applications include its use as a lead compound in the development of new drugs targeting specific enzymes or receptors involved in disease pathways.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-((1-benzyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    2-((1-benzyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide: Lacks the nitro group on the phenyl ring.

    2-((1-benzyl-5-(3-methylphenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide: Has a methyl group instead of a nitro group on the phenyl ring.

Uniqueness

The presence of the nitro group on the phenyl ring in 2-((1-benzyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide imparts unique electronic properties that can influence its reactivity and interactions with biological targets. This makes it distinct from similar compounds and potentially more versatile in its applications.

Properties

IUPAC Name

2-[1-benzyl-5-(3-nitrophenyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O4S/c1-15-10-20(25-31-15)24-21(28)14-32-22-23-12-19(17-8-5-9-18(11-17)27(29)30)26(22)13-16-6-3-2-4-7-16/h2-12H,13-14H2,1H3,(H,24,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCLQZKVPOBJCSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NC=C(N2CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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